N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
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Overview
Description
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its unique structural features, which include a hydroxyphenylpropyl group and a methoxy-methylphenyl group attached to the oxalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-3-phenylpropylamine and 2-methoxy-5-methylphenylamine.
Formation of Oxalamide: The two amines are reacted with oxalyl chloride under controlled conditions to form the oxalamide linkage. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide linkage may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxalamide linkage may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyphenyl)oxalamide: Lacks the methyl group on the phenyl ring.
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methylphenyl)oxalamide: Lacks the methoxy group on the phenyl ring.
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)urea: Contains a urea linkage instead of an oxalamide linkage.
Uniqueness
N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl rings, which may enhance its reactivity and potential biological activity. The specific arrangement of these functional groups can influence the compound’s properties and applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-17(25-2)15(12-13)21-19(24)18(23)20-11-10-16(22)14-6-4-3-5-7-14/h3-9,12,16,22H,10-11H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDHILWHNHAORS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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